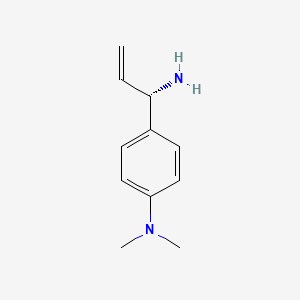
(S)-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of aromatic amines and is commonly used in research and industrial applications.
- The compound’s chirality arises from the presence of an asymmetric carbon center, denoted by the “(S)” configuration.
(S)-4-(1-Aminoallyl)-N,N-dimethylaniline hydrochloride: (S)-4-(1-Aminoallyl)-N,N-dimethylaniline HCl
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reaction of N,N-dimethylaniline with allyl bromide under basic conditions. The allyl group adds to the nitrogen atom, resulting in the formation of the desired compound.
- The reaction can be represented as follows:
N,N-dimethylaniline+allyl bromidebase(S)-4-(1-Aminoallyl)-N,N-dimethylaniline
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: May have applications in drug discovery.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug discovery, it may interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-[(1S)-1-aminoprop-2-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3/t11-/m0/s1 |
InChI Key |
IIEQWWNZKVGCBX-NSHDSACASA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H](C=C)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


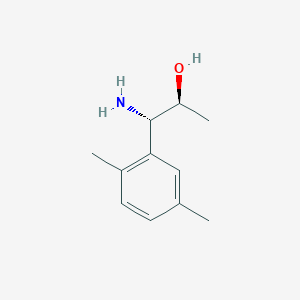

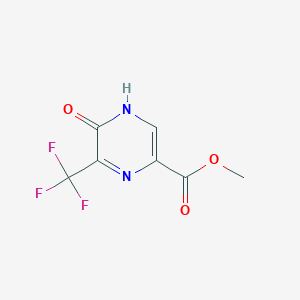
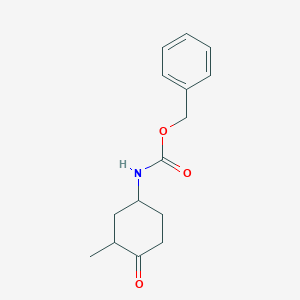


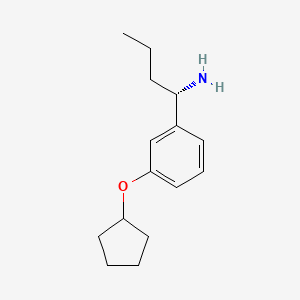
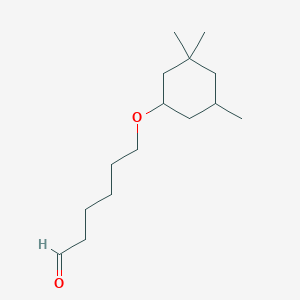
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
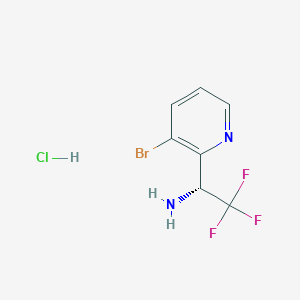
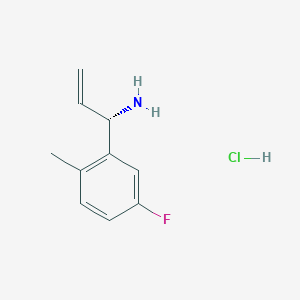
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)


